METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE
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Overview
Description
METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE is a compound that belongs to the class of dibenzoazepine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a dibenzoazepine core, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE typically involves the following steps:
Starting Material: The synthesis begins with 10,11-dihydro-5H-dibenzo[b,f]azepine.
Alkylation: The dibenzoazepine core is alkylated using methyl chloroformate in the presence of a base such as potassium carbonate.
Carbamoylation: The resulting intermediate is then treated with methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antidepressant and antipsychotic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby exerting its antidepressant effects . The compound’s structure allows it to fit into the active sites of these neurotransmitter transporters, blocking their function and increasing the levels of neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Desipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Uniqueness
METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the development of OLEDs and specific pharmaceutical agents .
Properties
IUPAC Name |
methyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)17-13-9-8-12-7-6-11-4-2-3-5-14(11)18-15(12)10-13/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEGGBRWIKORFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201430 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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